molecular formula C13H24INO2 B3107956 tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate CAS No. 163210-23-9

tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate

Cat. No. B3107956
CAS RN: 163210-23-9
M. Wt: 353.24 g/mol
InChI Key: UKBXWGVMYTVFKO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24INO2 . It is related to other compounds such as “tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate” and “tert-Butyl-3-chloro-1-piperidine carboxylate” which are also used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” includes a piperidine ring, an iodopropyl group, and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” include a predicted boiling point of 349.8±15.0 °C and a predicted density of 1?±.0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -1.37±0.40 .

Scientific Research Applications

Synthetic Routes and Intermediates

  • Synthetic Methodologies for Vandetanib : Vandetanib's synthetic routes were analyzed, revealing that compounds similar to tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate could serve as intermediates in complex synthesis processes. These routes offer high yields and commercial value for industrial-scale production, showcasing the importance of such intermediates in pharmaceutical manufacturing (W. Mi, 2015).

Catalysis and Reaction Mechanisms

  • Conducting Terpolymers and Hybrid Nanocomposites : Research into conducting terpolymers has evolved, with electrochemical methods favored for improving polymeric film properties. This review highlights the synthesis of conducting terpolymers and their applications, suggesting a potential area where tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate derivatives could find use (Waheed Adeosun et al., 2021).

Environmental Applications and Concerns

  • Adsorption Studies of MTBE : The review on methyl tert-butyl ether (MTBE) adsorption highlights the environmental presence of MTBE and its removal from water. This demonstrates the environmental significance of studying compounds like tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate, as they may share similar concerns or applications in environmental remediation (M. Vakili et al., 2017).

Review and Analysis

  • Etherification of Glycerol : A critical review on the etherification process of glycerol outlines various mechanisms and the production of different ether compounds. This insight into reaction mechanisms and product formation can be valuable for understanding the chemical behavior and potential applications of tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate in similar contexts (Prakas Palanychamy et al., 2022).

Mechanism of Action

The mechanism of action of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” is not specified in the searched resources. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Future Directions

The future directions for the use of “tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate” are not specified in the searched resources. Its use would likely depend on the specific needs of the chemical or pharmaceutical industry .

properties

IUPAC Name

tert-butyl 3-(3-iodopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBXWGVMYTVFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192591
Record name 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate

CAS RN

163210-23-9
Record name 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-iodopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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